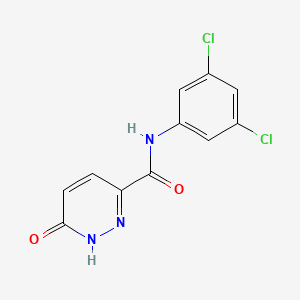
N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide" is a chemical compound that has been studied for its potential applications in various fields of chemistry and materials science. While specific research directly naming this compound was not found, insights can be derived from studies on closely related pyridazine derivatives and analogs, which have been explored for their unique chemical and physical properties.
Synthesis AnalysisThe synthesis of pyridazine derivatives often involves complex reactions that incorporate various functional groups to achieve the desired molecular structure. For example, the synthesis of polyamides derived from pyridazine-containing monomers demonstrates the incorporation of heterocycles and high contents of thioether groups, leading to materials with good optical properties and thermal stability (Zhang et al., 2013). Such methods might offer insights into the synthesis strategies for "N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide."
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including N-substituted analogs, often features planar configurations and significant intramolecular hydrogen bonding, contributing to their stability and reactivity. For instance, the structure of N-substituted pyridazine carboxamides has been detailed, showcasing their nearly planar units and dihedral angles contributing to the compound's specific properties (Kant et al., 2012).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, influencing their potential applications. These reactions include cyclocondensation, hydrazinolysis, and interaction with different chemical agents, leading to a wide range of products with diverse chemical properties. Studies on the reactivity of pyridazine compounds offer a glimpse into the potential chemical behavior of "N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide" (Morishita et al., 1994).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, optical transmittance, and thermal stability, are crucial for their application in materials science and chemistry. The polyamides containing pyridazine units exhibit high optical transmittance and good thermal properties, suggesting similar potential properties for "N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide" (Zhang et al., 2013).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including their reactivity towards various chemical reagents and their potential to form stable compounds through intramolecular and intermolecular interactions, are of significant interest. The synthesis and reactions of pyridazine derivatives, such as their ability to undergo selective reactions and form stable structures, are indicative of the versatile chemical nature of these compounds (Safonova et al., 1999).
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazolines, closely related to pyridazine derivatives, have been extensively researched for their application in optoelectronic materials. These compounds are integral to developing luminescent small molecules and chelate compounds, which have significant applications in photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value in creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical materials and colorimetric pH sensors. Arylvinylsubstituted quinazolines, for example, are explored for their potential structures in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Heterocyclic N-oxide Derivatives in Catalysis and Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridazine, have been recognized for their versatility as synthetic intermediates and their biological importance. These compounds have shown significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Their potential in drug development, especially as potent N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activity, highlights their significance in advancing chemistry and medical science (Li et al., 2019).
Synthesis and Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives are a novel class of compounds that exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic properties. These derivatives have been identified as selective inhibitors of various enzymes and receptors, showcasing their potential in therapeutic applications. The synthesis of these compounds and their biological activities underscore the ongoing interest in pyridopyridazine derivatives for pharmaceutical development and other applications (Wojcicka and Nowicka-Zuchowska, 2018).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-6-3-7(13)5-8(4-6)14-11(18)9-1-2-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHUWOGSIGQCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
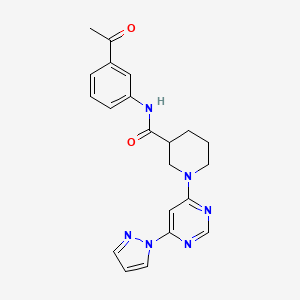
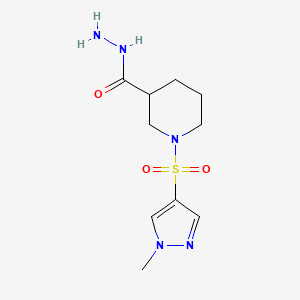
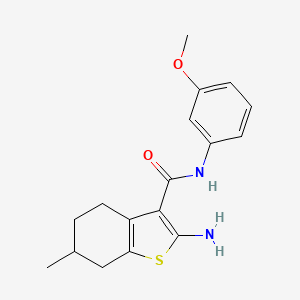
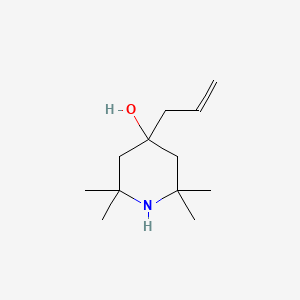
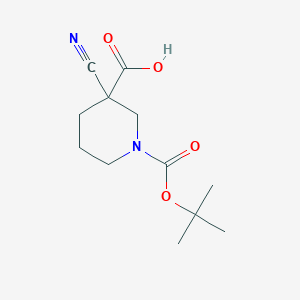
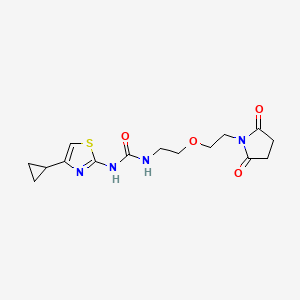
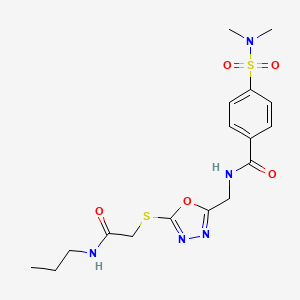
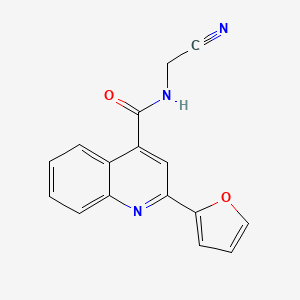

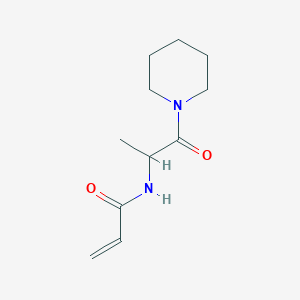
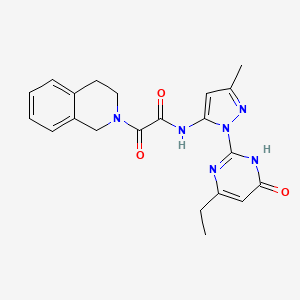
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)